molecular formula C11H8BrN B1445185 8-Bromo-2-vinylquinoline CAS No. 1208864-37-2

8-Bromo-2-vinylquinoline

Cat. No.: B1445185
CAS No.: 1208864-37-2
M. Wt: 234.09 g/mol
InChI Key: SZWBYWASQUJBOD-UHFFFAOYSA-N
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Description

8-Bromo-2-vinylquinoline is a fascinating chemical compound with immense scientific potential. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both bromine and vinyl groups in its structure makes it a valuable resource for innovative research in various fields.

Synthetic Routes and Reaction Conditions:

    Direct Deamination Reaction: A catalyst-free method for synthesizing 2-vinylquinolines involves a direct deamination reaction during Mannich synthesis.

    Microwave-Assisted Synthesis: Another method involves the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehyde under microwave irradiation.

Industrial Production Methods:

    Mannich Reaction: In industrial processes, 2-vinyl-7-chloroquinolines are prepared through the Mannich reaction of 7-chloro-2-methylquinoline followed by Hofmann elimination of the quaternary salt of the Mannich base.

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

    Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Used in substitution reactions.

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Coupled Products: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

8-Bromo-2-vinylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and drug discovery.

    Biology: Potential pharmaceutical activity, particularly in anti-diabetic screening.

    Medicine: Explored for its potential as a lead compound in drug design.

    Industry: Valuable for producing biologically relevant molecules and intermediates.

Mechanism of Action

The mechanism by which 8-Bromo-2-vinylquinoline exerts its effects involves its interaction with molecular targets and pathways. For instance, vinylquinoline derivatives have shown potential pharmaceutical activity by interacting with dipeptidyl peptidase (DPP IV), a target for anti-diabetic drugs . The compound’s unique structure allows it to participate in various biochemical pathways, making it a versatile tool in drug design.

Comparison with Similar Compounds

    2-Vinylquinoline: Shares the vinyl group but lacks the bromine atom.

    8-Nitro-2-vinylquinoline: Contains a nitro group instead of a bromine atom.

    6-Methoxy-8-nitro-2-vinylquinoline: Contains both methoxy and nitro groups.

Uniqueness: 8-Bromo-2-vinylquinoline is unique due to the presence of both bromine and vinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

8-bromo-2-ethenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c1-2-9-7-6-8-4-3-5-10(12)11(8)13-9/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWBYWASQUJBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=C(C=CC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311695
Record name 8-Bromo-2-ethenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208864-37-2
Record name 8-Bromo-2-ethenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208864-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2-ethenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2,8-dibromoquinoline (1.836 g, 6.398 mmol) in THF/IPA (20 mL/10 mL) was added vinylborate (0.9428 g, 7.038 mmol) and triethylamine (0.7769 g, 7.678 mmol). The reaction mixture was purged with N2, and PdCl2(dppf) dichloromethane adduct (0.3685 g, 0.4479 mmol) was added. The reaction was stirred at 55° C. for 12 hours, then cooled to ambient temperature. The reaction mixture was diluted with EtOAc/H2O, and the organic layer was separated and concentrated to provide the crude product.
Quantity
1.836 g
Type
reactant
Reaction Step One
Name
vinylborate
Quantity
0.9428 g
Type
reactant
Reaction Step One
Quantity
0.7769 g
Type
reactant
Reaction Step One
Name
THF IPA
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3685 g
Type
catalyst
Reaction Step Two
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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